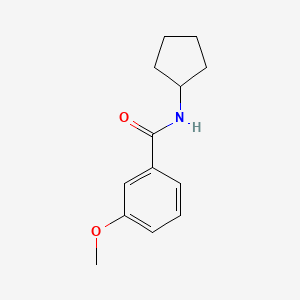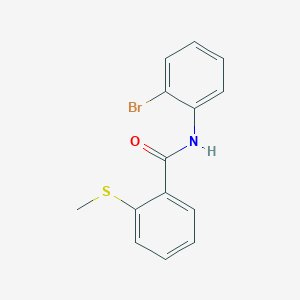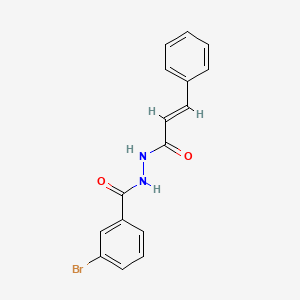
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide, also known as NCL, is a chemical compound that has been extensively studied for its biological and chemical properties. NCL is a sulfonamide derivative that has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. In
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the activity of enzymes involved in cell wall synthesis. Additionally, this compound may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to the inhibition of bacterial and fungal growth. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage of this compound is its potent antibacterial, antifungal, and anticancer activities, making it a useful tool for studying the mechanisms of bacterial and fungal growth and cancer cell growth. Additionally, this compound is relatively easy to synthesize and purify, making it a readily available compound for lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide. One potential direction is the development of new derivatives of this compound with improved biological and chemical properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of bacterial and fungal infections and cancer. Finally, studies are needed to fully explore the potential toxicity of this compound and its derivatives.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide can be synthesized through a multi-step reaction process involving the condensation of 3-chloro-4-methoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting this compound product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide has been extensively studied for its biological and chemical properties. In particular, this compound has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, this compound has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-12-7-6-9(8-10(12)14)15-22(19,20)13-5-3-2-4-11(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZTPRXEPSMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)

![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)

